3-(4-Piperidinyl)-1,3-oxazolidine-2,4-dione hydrochloride
Description
3-(4-Piperidinyl)-1,3-oxazolidine-2,4-dione hydrochloride is a chemical compound that belongs to the class of oxazolidinones It is characterized by the presence of a piperidine ring and an oxazolidine-2,4-dione moiety
Properties
IUPAC Name |
3-piperidin-4-yl-1,3-oxazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3.ClH/c11-7-5-13-8(12)10(7)6-1-3-9-4-2-6;/h6,9H,1-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRFRCRTGNFNBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C(=O)COC2=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Piperidinyl)-1,3-oxazolidine-2,4-dione hydrochloride typically involves the reaction of piperidine derivatives with oxazolidine-2,4-dione. One common method includes the use of piperidine-4-carboxylic acid as a starting material, which undergoes cyclization with oxazolidine-2,4-dione under specific reaction conditions. The reaction is often carried out in the presence of a suitable catalyst and under controlled temperature and pressure to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification and crystallization to obtain the hydrochloride salt form of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(4-Piperidinyl)-1,3-oxazolidine-2,4-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield piperidine derivatives with altered functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce piperidine derivatives with different substituents .
Scientific Research Applications
3-(4-Piperidinyl)-1,3-oxazolidine-2,4-dione hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activity, including its effects on various cellular processes.
Industrial Applications: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(4-Piperidinyl)-1,3-oxazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: This compound shares a similar piperidine moiety and is used in medicinal chemistry for its antiproliferative activity.
N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Another compound with a piperidine ring, known for its antibacterial activity.
Uniqueness
3-(4-Piperidinyl)-1,3-oxazolidine-2,4-dione hydrochloride is unique due to its specific combination of the piperidine and oxazolidine-2,4-dione moieties, which confer distinct chemical and biological properties.
Biological Activity
3-(4-Piperidinyl)-1,3-oxazolidine-2,4-dione hydrochloride is a chemical compound classified within the oxazolidinone family. This compound is characterized by the presence of a piperidine ring attached to an oxazolidine-2,4-dione structure, which contributes to its unique biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in various fields.
Synthetic Routes
The synthesis of this compound typically involves the reaction of piperidine derivatives with oxazolidine-2,4-dione. Common methods include:
- Cyclization with Piperidine Derivatives : Using piperidine-4-carboxylic acid as a precursor, cyclization occurs under controlled conditions to yield the desired compound.
- Catalytic Methods : Catalysts are often employed to enhance yield and selectivity during synthesis.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of approximately 220.65 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. Research indicates that it may function as an inhibitor of certain enzymes or receptors, leading to alterations in cellular pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It has been suggested that this compound can modulate receptor activity, potentially influencing neurotransmitter systems.
Pharmacological Effects
Research has demonstrated various pharmacological effects associated with this compound:
- Anticancer Activity : Studies have shown that derivatives of oxazolidinones exhibit significant cytotoxicity against cancer cell lines. For instance, compounds similar to 3-(4-Piperidinyl)-1,3-oxazolidine have demonstrated enhanced cytotoxic effects compared to established chemotherapeutics like melphalan and 5-fluorouracil .
- Neuroprotective Effects : Given its structural similarity to known neuroactive compounds, there is potential for neuroprotective applications. Its ability to penetrate the blood-brain barrier suggests possible use in treating neurological disorders .
Case Studies and Research Findings
Recent studies have focused on the structure–activity relationships (SAR) of related compounds. A notable study evaluated the cytotoxic effects of various derivatives against human cancer cell lines and found that modifications in the piperidine moiety significantly influenced potency .
Example Study:
A study investigating a series of piperidinyl oxazolidinones reported that specific substitutions on the piperidine ring enhanced anticancer activity through apoptosis induction via caspase activation .
Medicinal Chemistry
This compound serves as an intermediate in synthesizing pharmaceuticals with potential therapeutic effects. Its unique structure allows for modifications that can lead to new drug candidates targeting various diseases.
Industrial Applications
Beyond medicinal uses, this compound is also explored in developing new materials and chemical processes due to its unique chemical properties.
Q & A
Basic: What are the recommended synthetic routes for 3-(4-Piperidinyl)-1,3-oxazolidine-2,4-dione hydrochloride?
The synthesis typically involves multi-step organic reactions, including cyclization and functional group protection/deprotection. A common approach is to react 4-piperidinyl precursors with oxazolidine-dione-forming reagents under anhydrous conditions. For example, β-cyclodextrin (β-CD) catalysis has been used to enhance reaction efficiency in similar oxazolidine-dione derivatives by forming inclusion complexes, which stabilize transition states and improve regioselectivity . Optimization of reaction parameters (e.g., solvent polarity, temperature, and catalyst loading) is critical to achieving high yields. Characterization via NMR and mass spectrometry is essential to confirm structural fidelity .
Basic: How should researchers validate the purity and structural identity of this compound?
Key analytical methods include:
- High-Performance Liquid Chromatography (HPLC): To assess purity (>95% is typical for research-grade material) .
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the piperidinyl and oxazolidine-dione moieties.
- Mass Spectrometry (MS): High-resolution MS to verify the molecular ion peak ([M+H]⁺ or [M-Cl]⁻ for hydrochloride salts).
- X-ray Diffraction (XRD): For crystalline forms, XRD can resolve stereochemical ambiguities .
Advanced: What catalytic mechanisms enhance the reactivity of oxazolidine-dione derivatives in reduction or functionalization reactions?
β-Cyclodextrin (β-CD) acts as a supramolecular catalyst by forming host-guest inclusion complexes, which lower activation energy and direct regioselectivity. For example, electrochemical reduction studies of similar compounds (e.g., 3-(3,5-dichlorophenyl)-5-methyl-5-vinyl-1,3-oxazolidine-2,4-dione) revealed that β-CD stabilizes the transition state via hydrophobic interactions and hydrogen bonding, enabling selective reduction of the vinyl group . Advanced mechanistic studies should combine cyclic voltammetry, computational modeling (DFT), and spectroscopic monitoring (e.g., UV-Vis) to track intermediate formation .
Advanced: How does the piperidinyl moiety influence biological activity or target binding?
The piperidinyl group enhances lipophilicity and facilitates interactions with hydrophobic binding pockets in enzymes or receptors. For instance, piperidine derivatives are often used as intermediates in synthesizing anticancer agents due to their ability to modulate kinase activity or DNA intercalation . To study target interactions, researchers can employ:
- Molecular Docking: To predict binding modes with proteins (e.g., kinases).
- Surface Plasmon Resonance (SPR): To quantify binding affinities.
- In Vitro Assays: Cell-based viability assays to screen for cytotoxic effects .
Basic: What safety protocols are essential when handling this compound?
- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.
- Ventilation: Use a fume hood to avoid inhalation of fine particles.
- First Aid: For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes and seek medical attention .
- Storage: Keep in a cool, dry environment (<25°C) in airtight containers to prevent hydrolysis .
Advanced: How can researchers address discrepancies in reported synthetic yields or reaction conditions?
Contradictions often arise from differences in catalyst activity, solvent purity, or moisture levels. Systematic approaches include:
- Design of Experiments (DoE): Use factorial designs to identify critical variables (e.g., temperature, catalyst concentration).
- Catalyst Screening: Test alternative catalysts (e.g., Pd/β-CD composites) to improve reproducibility .
- In Situ Monitoring: Techniques like FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
Basic: Which analytical techniques are critical for resolving stereochemical configurations?
- Chiral HPLC: To separate enantiomers using chiral stationary phases.
- Circular Dichroism (CD): For assessing optical activity in solution.
- Single-Crystal XRD: To unambiguously determine absolute configuration .
Advanced: What methodologies characterize polymorphic forms of this compound?
Polymorph screening involves:
- Solvent Evaporation: Test crystallization in diverse solvents (e.g., ethanol, acetonitrile).
- Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to identify phase transitions.
- Powder XRD: To distinguish crystalline forms.
- Solid-State NMR: To probe molecular packing differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
